Bifurcose

Description

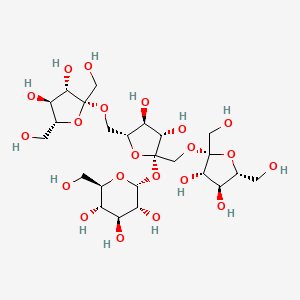

Structure

3D Structure

Properties

CAS No. |

3568-31-8 |

|---|---|

Molecular Formula |

C24H42O21 |

Molecular Weight |

666.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(7-40-23(6-29)19(37)14(32)10(3-27)43-23)20(38)15(33)11(44-24)4-39-22(5-28)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1 |

InChI Key |

MMYFQTWHKPSUDE-DLQNOBSRSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)CO)O)O)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Bifurcose Biosynthesis: Enzymology and Genetic Regulation

Elucidation of Fructosyltransferase Enzyme Activities in Bifurcose Formation

Plant fructosyltransferases involved in this compound synthesis catalyze the transfer of fructosyl units from a donor substrate (either sucrose (B13894) or a fructan) to an acceptor molecule (also either sucrose or a fructan) oup.com. The specific type of fructan synthesized depends on the combination of these enzymes present in the plant species and tissue cigb.edu.cunih.govresearchgate.net.

Sucrose:Sucrose 1-Fructosyltransferase (1-SST) as an Initiator of Fructan Chains

Fructan synthesis in plants is initiated by the enzyme sucrose:sucrose 1-fructosyltransferase (1-SST) (EC 2.4.1.99) cigb.edu.cufrontiersin.orguu.nloup.comnih.govnih.govfrontiersin.orgjmb.or.kr. This enzyme catalyzes the transfer of a fructosyl residue from one sucrose molecule to another sucrose molecule cigb.edu.cuuu.nlnih.govnih.govfrontiersin.orgslu.se. This reaction results in the formation of the trisaccharide 1-kestose (B104855) (also known as isokestose or 1-ketotriose) and glucose cigb.edu.cuuu.nlplos.orgoup.comnih.govnih.govslu.se. 1-Kestose is the shortest fructan with a β(2,1) linkage uu.nl. While 1-SST primarily produces 1-kestose, it can also utilize 1-kestose as an acceptor substrate to a lesser extent, forming longer β(2,1) linked saccharides like nystose (B80899) and fructosylnystose cigb.edu.cu. 1-SST activity is found in all fructan-producing plants and its encoding gene has been isolated from various species cigb.edu.cu. In barley leaves, 1-SST is considered the pacemaker enzyme of fructan synthesis, with its transcripts and activity responding quickly to regulatory processes nih.gov.

Sucrose:Fructan 6-Fructosyltransferase (6-SFT) Specificity and Catalytic Mechanisms in this compound Synthesis

Sucrose:fructan 6-fructosyltransferase (6-SFT) (EC 2.4.1.10) is a key enzyme in the synthesis of graminan-type fructans, including this compound, in monocots like barley and wheat cigb.edu.cuuu.nlplos.orgoup.comresearchgate.netoup.comslu.seresearchgate.net. This enzyme is responsible for introducing β(2,6) linkages between fructose (B13574) units cigb.edu.cuplos.orgoup.com. 6-SFT utilizes sucrose as a fructosyl donor uu.nloup.comnih.govresearchgate.net.

Role of 6-SFT in Introducing β(2,6) Linkages to 1-Kestose

A primary role of 6-SFT in this compound synthesis is the coupling of a fructose residue from sucrose to the internal glucose moiety of 1-kestose via a β(2,6) linkage cigb.edu.cuuu.nlfrontiersin.orgfishersci.cafishersci.sethegoodscentscompany.combmrb.io. This reaction produces the tetrasaccharide this compound, which is considered the smallest branched fructan frontiersin.orguu.nl. Studies in barley have shown that 6-SFT uses 1-kestose as a preferred acceptor substrate for the formation of this compound semanticscholar.orgresearchgate.net.

Intrinsic Invertase Activity of 6-SFT under Specific Substrate Conditions

Under certain substrate conditions, 6-SFT can exhibit intrinsic invertase activity uu.nlbmrb.io. When sucrose is the sole substrate available, the activity of 6-SFT is mainly hydrolytic, leading to the production of glucose and fructose uu.nl. In barley, when only sucrose is available, 6-SFT acts almost purely as a hydrolase, with only about 20% of its total activity directed towards the production of 6-kestose (B12071499) uu.nl. However, in the presence of 1-kestose as an acceptor, 6-SFT preferentially directs its activity towards fructan synthesis, forming this compound uu.nl.

Fructan:Fructan 1-Fructosyltransferase (1-FFT) in Further Elongation and Branching of this compound-Series Fructans

Fructan:fructan 1-fructosyltransferase (1-FFT) (EC 2.4.1.100) plays a role in the elongation and branching of fructan chains, including those in the this compound series oup.comnih.govresearchgate.netnih.govfrontiersin.orgwikipedia.org. While 1-FFT is primarily known for elongating β(2,1) linked fructans like inulin (B196767) by transferring fructosyl units from one fructan to another, it also contributes to the complexity of graminan-type fructans which contain both β(2,1) and β(2,6) linkages cigb.edu.cuoup.comnih.govresearchgate.netfrontiersin.org. In wheat, 1-FFT is responsible for adding branches of β(2,1) linked fructose units to levan (B1592505) and graminan oligomers oup.com. The combined action of 6-SFT and 1-FFT is believed to lead to the synthesis of branched, higher degree of polymerization graminan-type fructans frontiersin.orgresearchgate.net.

Interplay and Competitive Dynamics with Other Fructosyltransferases (e.g., Fructan:Fructan 6G-Fructosyltransferase)

The biosynthesis of this compound and other fructans involves a dynamic interplay and potential competitive dynamics among different fructosyltransferases, including Fructan:Fructan 6G-Fructosyltransferase (6G-FFT) frontiersin.orgfrontiersin.orgresearchgate.netoup.comoup.comnih.govjmb.or.krslu.sefishersci.sefrontiersin.org. While 1-SST initiates synthesis and 6-SFT introduces β(2,6) linkages, 1-FFT and 6G-FFT contribute to chain elongation and the formation of different fructan structures cigb.edu.cufrontiersin.orgfrontiersin.orgresearchgate.netoup.comnih.govoup.comnih.govfrontiersin.orgjmb.or.krfrontiersin.org.

6G-FFT catalyzes the transfer of a fructose unit to the C6 of the glucose unit of sucrose or a fructan, leading to the formation of neokestose (B12072389) and the inulin/levan neoseries frontiersin.orgfrontiersin.orgnih.govoup.comjmb.or.kr. The presence and activity of 6G-FFT, alongside 1-SST, 6-SFT, and 1-FFT, contribute to the diverse array of fructan structures observed in plants, particularly in monocots cigb.edu.cufrontiersin.orgfrontiersin.orgresearchgate.netoup.comnih.govoup.comfrontiersin.org. The specific fructan profile in a plant is influenced by the expression levels and activities of these different fructosyltransferases, as well as their substrate affinities and cellular localization uu.nlresearchgate.netfrontiersin.orgkuleuven.be. For instance, vacuolar invertase activity can compete with 1-SST for sucrose, thereby affecting fructan synthesis frontiersin.org. The balance between the activities of these enzymes determines the types and degrees of polymerization of the fructans produced, including the formation and extension of this compound-containing graminans cigb.edu.cufrontiersin.orgnih.govresearchgate.netresearchgate.netkuleuven.be.

Enzymatic Kinetics and Substrate Specificity of this compound-Synthesizing Enzymes in In Vitro Systems

In the monocotyledonous Poaceae family, sucrose:fructan 6-fructosyltransferase (6-SFT) plays a significant role in fructan synthesis by creating β2–6 linkages. oup.com This enzyme is responsible for the biosynthesis of this compound (a tetrasaccharide) and 6-kestose, using sucrose and 1-kestose as substrates. oup.com Studies using recombinant 6-SFT proteins from species like perennial ryegrass (Lolium perenne) have shown that both 1-kestotriose and 6G-kestotriose can act as fructosyl acceptors, leading to the production of 1- and 6-kestotetraose (this compound) and 6G,6-kestotetraose, respectively, in in vitro systems. nih.govoup.com

However, the presence and activity of other fructosyltransferases can influence the final fructan profile. For instance, in Lolium perenne, the presence of fructan:fructan 6G-fructosyltransferase (6G-FFT) can lead to the formation of 6G,6-kestotetraose instead of this compound when 1-kestotriose and sucrose are substrates in the enzyme assay. nih.govoup.com This suggests that the substrate specificity and the interplay between different fructosyltransferases determine the specific fructans synthesized. While in vitro assays are valuable for understanding enzyme kinetics and substrate specificity under controlled conditions, it is important to note that in vivo conditions can be more complex, potentially affecting enzyme activity and selectivity. nih.govbiorxiv.org

Bifurcose Catabolism and Metabolic Regulation

Pathways and Enzymology of Bifurcose Degradation

This compound, being a branched fructan with both β-(2,1) and β-(2,6) linkages, can be hydrolyzed by specific FEHs capable of cleaving these bonds. researchgate.netresearchgate.netoup.com Unlike invertases which hydrolyze sucrose (B13894), FEHs are specialized enzymes that primarily degrade fructans. nih.govjst.go.jp The degradation of this compound contributes to the pool of soluble carbohydrates, providing carbon and energy for various physiological processes, such as regrowth after defoliation or grain filling. frontiersin.orgresearchgate.netresearchgate.net

The enzymatic breakdown of this compound can yield smaller fructans like 1-kestose (B104855) and 6-kestose (B12071499), as well as fructose (B13574) and sucrose. researchgate.net For instance, the hydrolysis of this compound has been observed to occur concomitantly with a decrease in 6-kestose and a slight increase in 1-kestose, suggesting a specific mode of action by the degrading enzymes. researchgate.net

Fructan Exohydrolase (FEH) Enzymes Involved in this compound Hydrolysis

Fructan exohydrolases (FEHs) are the key enzymes responsible for fructan degradation, including this compound. researchgate.netresearchgate.netoup.commdpi.com These enzymes remove terminal fructose units from fructan chains. researchgate.netmdpi.com Plant FEHs belong to glycoside hydrolase family 32 (GH32). oup.com Different types of FEHs exist based on their linkage specificity: 1-FEHs primarily hydrolyze β-(2,1) linkages, while 6-FEHs degrade β-(2,6) linkages. researchgate.netresearchgate.netmdpi.com For branched fructans like this compound, enzymes with broader specificity are involved.

Functional Characterization of FEH Isoforms and Their Contribution to Fructan Turnover

Multiple FEH isoforms exist in plants, and their specificities and expression patterns contribute to the complex regulation of fructan turnover. In wheat, for example, besides 1-FEH and 6-FEH, a 6&1-FEH w1 has been characterized with a preference for small branched graminans like this compound. nih.gov The expression of this 6&1-FEH w1 in wheat crown tissue during autumn and winter suggests its role in degrading branched, low DP wheat graminans during periods of high fructan content. nih.gov

Different FEH isoforms can have distinct roles in various tissues and developmental stages. For instance, in wheat kernels, FEH activity reaches a maximum during kernel filling, coinciding with a decrease in fructan content and average degree of polymerization. oup.com Studies on different wheat cultivars have also shown variations in 6-FEH activities during carbon remobilization under drought stress, highlighting the contribution of specific isoforms to fructan dynamics under environmental challenges. researchgate.net

The functional characterization often involves expressing recombinant enzymes and testing their activity on various fructan substrates. Data from such studies can reveal the substrate preferences of different FEH isoforms. For example, while some 1-FEHs might prefer inulin-type fructans, others might show activity towards branched structures like this compound, albeit with varying efficiency depending on the specific isoform. nih.gov

Metabolic Flux Analysis and Carbon Partitioning Influenced by this compound Dynamics

The accumulation and degradation of fructans, including this compound, play a role in regulating sugar fluxes and carbon allocation to different processes like growth, storage (e.g., starch in kernels), and stress tolerance. nih.govnih.govresearchgate.netnih.gov Transient accumulation of this compound and 6-kestose prior to storage product biosynthesis in barley grains, for example, is suggested to contribute to balancing the glucose/sucrose ratio and preventing precocious differentiation of endosperm cells. nih.govkuleuven.be

Changes in fructan pools, influenced by the balance between fructan synthesis and degradation (mediated by FEHs like those that break down this compound), can impact the effectiveness of tissues as carbon sinks. nih.gov Under stress conditions like drought, the remobilization of fructans, which involves their enzymatic breakdown, provides a source of carbon for processes like grain filling. frontiersin.orgresearchgate.net This indicates that the dynamics of this compound metabolism are integral to the plant's carbon economy and its ability to cope with environmental changes.

The regulation of fructan metabolism, and thus indirectly this compound dynamics, can be influenced by factors like sucrose levels and potentially plant hormones, although detailed regulatory mechanisms are still being explored. frontiersin.orgslu.se High sucrose levels can sometimes inhibit FEH activity, linking sugar signaling to fructan turnover. frontiersin.orgpublish.csiro.aufrontiersin.org

Ecological Distribution and Environmental Significance of Bifurcose

Occurrence and Accumulation Patterns in Plant Species

Bifurcose is found in a variety of plants, particularly those that store fructans as reserve carbohydrates. Its presence and concentration can vary depending on the plant species, specific organs, and developmental stages.

Presence and Dynamics in Temperate Forage Grasses and Cereals (e.g., Wheat, Barley, Oats, Ryegrass)

Temperate forage grasses and cereals, such as wheat, barley, oats, and perennial ryegrass, are known to accumulate fructans, including graminans which are branched-type fructans containing both β-2,1 and β-2,6 linkages oup.com. These plants often accumulate fructans in their vegetative tissues, particularly in northern regions, as an energy reserve dntb.gov.ua. While the search results confirm the presence of fructans in these species and discuss their structures (levan-type, inulin-type, and graminans), specific details on the accumulation dynamics of this compound itself within these grasses and cereals are not explicitly detailed in the provided snippets beyond its classification as a graminan-type fructan found in wheat and barley oup.com. Temperate grasses like orchardgrass, timothy, and perennial ryegrass accumulate fructan in their crown tissue, which is associated with freezing tolerance and snow mold resistance researchgate.net. Wheat and temperate forage grasses primarily accumulate the β(2,6)-linked levan (B1592505) type of fructan, with variations in structure and composition among different species researchgate.net.

Identification in Specific Plant Organs and Developmental Stages (e.g., Barley Grains, Durum Wheat Kernels)

This compound has been identified in the grains and kernels of certain cereals. In barley grains, this compound (a graminan-type fructan) quantities were observed to decline in both the cavity and the whole grain during development nih.gov. This contrasts with the behavior of 1-kestose (B104855) and nystose (B80899) in total wheat grains, where the highest concentrations were detected before the onset of starch accumulation nih.gov.

In durum wheat kernels, high-resolution analysis revealed that fructan content is higher in the early stages of kernel development, with this compound and 1,1-nystose being among the fructans with higher degrees of polymerization found at this time nih.gov, researchgate.net, researchgate.net. The changes in the fructan pool during kernel maturation in durum wheat may play a role in signaling pathways that influence carbohydrate metabolism and storage nih.gov. Fructan accumulation in early developmental stages may contribute to making kernels more effective sucrose (B13894) sinks and participate in osmotic regulation, while a decrease in content might mark the transition to later stages nih.gov.

Detection in Other Fructan-Producing Plants (e.g., Chicory, Allium Species)

This compound is also detected in other plant species known for fructan production. Chicory (Cichorium intybus) is a well-known source of inulin-type fructans researchgate.net, oup.com, cigb.edu.cu. While chicory primarily stores linear inulins, some grass species store mixed-type fructans, of which this compound is a representative researchgate.net. Species of the Allium genus have also been reported to contain fructans, including inulo-n-ose series researchgate.net. The presence of this compound in chicory and Allium species further underscores its distribution across different fructan-producing plant families.

This compound as a Bioindicator in Ecosystem Studies

This compound has shown potential as a bioindicator in ecological studies, particularly in assessing changes in soil environments.

Sensitivity to Vegetation Succession in Soil Metabolome Profiling (e.g., Karst Areas)

Studies utilizing untargeted metabolomics have revealed that certain soil metabolites, including this compound, are sensitive to vegetation succession in specific ecosystems, such as karst areas researchgate.net, nih.gov, frontiersin.org, frontiersin.org, researchgate.net, figshare.com. In karst areas undergoing secondary succession (grassland, brushwood, secondary forest, and primary forest), this compound levels in the soil significantly increased from grassland to brushwood stages, and then decreased dramatically in secondary and primary forests researchgate.net, nih.gov, frontiersin.org, frontiersin.org, researchgate.net, figshare.com. This distinct pattern of accumulation and decline across different vegetation stages suggests that this compound can serve as a possible indicator of karst vegetation succession researchgate.net, nih.gov, frontiersin.org, frontiersin.org, researchgate.net.

| Vegetation Stage | This compound Levels (Relative Abundance) |

| Grassland | Low |

| Brushwood | High |

| Secondary Forest | Low |

| Primary Forest | Low |

Ecological Role and Adaptive Significance in Plant Physiology (e.g., Carbohydrate Storage and Mobilization)

This compound (1,6-kestotetraose) is a branched tetrasaccharide formed from a sucrose molecule with two additional beta-fructosyl residues attached at positions 1 and 6 of the fructose (B13574) unit nih.gov. Its presence is particularly noted in plants that synthesize graminan-type fructans, such as wheat and barley researchgate.netoup.comfrontiersin.org. These fructans, including this compound, are primarily stored in the vacuole of plant cells and function as readily available carbon reserves researchgate.netkuleuven.be.

The accumulation and mobilization of this compound and other fructans are crucial adaptive strategies for plants facing fluctuating environmental conditions. As reserve carbohydrates, fructans provide a source of energy and carbon skeletons that can be rapidly mobilized to support growth and metabolism when photosynthesis is limited, such as during periods of drought, cold, or regrowth after defoliation kuleuven.befrontiersin.orgoup.com.

Research highlights the dynamic nature of this compound levels in response to environmental cues. For instance, this compound is identified as a major fructan oligosaccharide accumulating in the crown tissues and leaves of cereals when exposed to chilling temperatures nih.gov. This accumulation is linked to increased freezing tolerance, suggesting a protective role for this compound and other fructans under cold stress kuleuven.beplos.orgmdpi.com.

Furthermore, studies on wheat have investigated the role of root water-soluble carbohydrates (WSC), including this compound, during grain filling under drought conditions. While stem WSC are a major carbon source for grain filling, root WSC also contribute. In a study involving wheat parental lines and derived double haploid lines, root this compound levels were found to be approximately half of the levels in stems. The accumulation and degradation patterns of root fructans, including this compound, mirrored those in the stem, particularly under drought. Significant correlations between root fructan levels and grain assimilation suggest that root WSC can be remobilized as a carbon source for grain filling during terminal drought frontiersin.org.

The biosynthesis of this compound involves specific fructosyltransferase enzymes. Sucrose:fructan 6-fructosyltransferase (6-SFT) is known to synthesize this compound by transferring a fructosyl unit from sucrose to 1-kestose kuleuven.beoup.comresearchgate.net. The dynamic regulation of these enzymes influences the levels and structure of fructans, impacting the plant's ability to store and mobilize carbohydrates in response to environmental demands frontiersin.org.

The degradation of this compound and other low DP graminans in wheat crowns is facilitated by specific fructan exohydrolases (FEHs), such as 6&1-FEH. This enzyme preferentially degrades branched, low DP wheat graminans like this compound, particularly during seasons with high fructan content, indicating its role in remobilizing stored carbohydrates nih.gov.

The ability of plants to synthesize, store, and mobilize fructans, including this compound, represents a key adaptive advantage, allowing them to buffer against environmental stresses and ensure continued growth and reproduction kuleuven.befrontiersin.org.

Advanced Analytical and Structural Elucidation Methodologies in Bifurcose Research

Chromatographic Separation and Quantification Techniques

Chromatography plays a vital role in separating bifurcose from complex mixtures and quantifying its concentration in various samples. Different chromatographic approaches offer varying degrees of resolution and are often coupled with sensitive detection methods.

HPAEC-PAD is a powerful technique widely employed for the analysis of carbohydrates, including oligosaccharides like this compound. researchgate.net This method utilizes anion-exchange chromatography at high pH to separate carbohydrates based on their charge, which is influenced by their glycosidic linkages and degree of polymerization (DP). researchgate.netethz.ch The separated carbohydrates are then detected using pulsed amperometry, a highly sensitive method that measures the current generated by the electrochemical oxidation of carbohydrates at a gold electrode. ethz.ch

HPAEC-PAD allows for both qualitative identification and quantitative analysis of this compound in complex biological matrices such as plant extracts. Studies have successfully used HPAEC-PAD to identify and quantify this compound in wheat kernels and barley leaves. cambridge.orgfrontiersin.orgnih.gov The technique can differentiate this compound from other fructans and sugars, providing detailed chromatographic profiles. frontiersin.orgresearchgate.net For instance, HPAEC-PAD analysis of durum wheat kernels revealed the presence of this compound alongside other fructans like 1-kestotriose, 6-kestotriose, and 1,1-nystose. frontiersin.org Research on barley leaves also utilized HPAEC-PAD to show the presence of this compound, 1-kestose (B104855), 6-kestose (B12071499), and higher DP fructans. researchgate.net

While HPAEC-PAD offers excellent separation of low-DP fructan isomers, high-DP fructans may exhibit overlapping peaks. researchgate.net However, it remains a standard method for the quali-quantitative analysis of fructans, including this compound, in various plant tissues. researchgate.netfrontiersin.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are also utilized for the separation and analysis of this compound, particularly in the context of studying fructan biosynthesis and presence in plant tissues.

HPLC has been used for the separate quantification of smaller fructans like the trisaccharide isokestose and the tetrasaccharide this compound in barley roots. cambridge.org Analysis by HPLC allowed researchers to determine the amounts of this compound, which were found to be higher in the roots of mycorrhizal barley plants compared to non-mycorrhizal ones. cambridge.org HPLC is also used to analyze the products formed by enzymatic reactions involved in fructan synthesis, such as those catalyzed by sucrose (B13894):fructan 6-fructosyltransferase (6-SFT), which produces this compound from sucrose and 1-kestose. cambridge.org

Thin Layer Chromatography (TLC) provides a simpler, albeit less quantitative, method for separating oligosaccharides based on their size and polarity. TLC has been employed to separate oligofructans, including those potentially containing this compound, to determine their degree of polymerization. plos.orgnih.gov Studies on banana ripening have used HPLC and TLC to suggest the presence of neokestose (B12072389), 6-kestose, and this compound based on their chromatographic profiles. acs.orgusp.brnih.gov While TLC can indicate the presence and relative abundance of different oligosaccharides, HPLC, especially when coupled with appropriate detectors, offers more precise quantification and separation capabilities.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Quantitative and Qualitative Analysis

Spectrometric and Spectroscopic Approaches for Structural Determination

To definitively determine the structure of this compound, various spectrometric and spectroscopic techniques are indispensable. These methods provide information about the molecular mass, fragmentation patterns, functional groups, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS) techniques are crucial for determining the molecular mass of this compound and gaining insights into its structure through fragmentation analysis. Different ionization methods are employed depending on the nature of the sample and the information required.

MALDI-ToF-MS (Matrix-Assisted Laser Desorption/Ionization - Time-of-Flight Mass Spectrometry) has been used to determine the degree of polymerization (DP) of fructans, including those of higher molecular weight that may contain this compound as a structural unit. plos.orgnih.govnih.govoup.com This technique is particularly useful for analyzing relatively large and complex carbohydrates. For instance, MALDI-ToF-MS analysis of fructans from Agave tequilana stems identified DP4 species corresponding to this compound, along with higher DP isoforms. nih.gov

Electron Ionization Mass Spectrometry (EI MS) typically involves electron ionization, which can cause significant fragmentation of molecules. While predicted EI-MS spectra for derivatized this compound are available, experimental EI-MS data for underivatized this compound might be less common due to its relatively low volatility and thermal instability as a free oligosaccharide. foodb.cafoodb.ca However, GC-MS (Gas Chromatography-Mass Spectrometry), often employing EI, is used for the analysis of derivatized carbohydrates, providing fragmentation patterns that aid in linkage analysis. nih.gov

Electrospray Ionization Mass Spectrometry (ESI MS), often coupled with Liquid Chromatography (LC-ESI-MS), is a softer ionization technique suitable for analyzing polar molecules like oligosaccharides, producing primarily molecular ions and less fragmentation compared to EI. LC/MS has been used for the structural identification of branched fructans, including this compound. researchgate.netresearchgate.net MS² fragmentation patterns obtained from LC/MS analysis can provide valuable information about the glycosidic linkages within this compound and other branched fructans. researchgate.net Studies have shown that the MS² fragmentation patterns of branched and linear fructans differ, allowing for the differentiation of branched fructan isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailed structural elucidation, providing information about the types of atoms, their chemical environment, and their connectivity within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are applied in this compound research.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide characteristic signals (chemical shifts, splitting patterns, and integrals) for the hydrogen and carbon atoms in the this compound molecule. pressbooks.pub These spectra can help confirm the presence of different sugar units and identify various types of protons and carbons based on their chemical environments.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide crucial information about the connectivity between atoms and the spatial arrangement of different parts of the molecule. nih.gov For example, HSQC correlates protons with the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons separated by two or three bonds, helping to establish glycosidic linkages and branching points. nih.gov NOESY experiments provide information about through-space correlations between protons, which can help determine the conformation of the molecule. nih.gov

Combined 1D and 2D NMR spectroscopy is essential for the unambiguous structural determination of complex oligosaccharides like this compound, allowing researchers to confirm the positions of glycosidic linkages and the branched nature of the molecule. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Detailed Structural Elucidation

Advanced Imaging Techniques for Spatio-Temporal Metabolite Distribution

Understanding the precise localization and changes in concentration of metabolites like this compound within tissues and organisms over time is crucial for elucidating their biological functions. Advanced imaging techniques, particularly those based on mass spectrometry, provide the capability for spatially resolved analysis.

Mass Spectrometry Based Imaging for Tissue-Specific Metabolite Patterns

Mass Spectrometry Imaging (MSI) is a powerful analytical tool that enables the untargeted investigation of the spatial distribution of numerous molecular species, including metabolites, lipids, peptides, and proteins, directly from tissue sections without the need for labeling nih.govpnnl.gov. This technique allows for the visualization of the intensity of specific mass-to-charge (m/z) values across a sample surface, generating heat map images that depict the relative distribution of a molecule nih.gov. Tandem MS (MS/MS) can be employed to aid in the identification of molecules based on their fragmentation patterns nih.gov.

MSI has been applied in fructan research to analyze the structure and localization of these carbohydrates within plant tissues researcher.lifescispace.com. Studies investigating the spatio-temporal dynamics of fructan metabolism in plants, such as barley grains, have highlighted the tissue-specific biosynthesis and accumulation of different fructan types, including 6-kestose and this compound, at various developmental stages nih.gov. While specific detailed research findings solely focused on this compound distribution via MSI were not extensively found, the methodology's capability to analyze fructans researcher.life and its application in understanding the spatial dynamics of fructan metabolism involving this compound nih.gov demonstrate its relevance and potential for future research on the tissue-specific patterns of this compound. The ability of MSI to provide spatially resolved metabolic profiles makes it a valuable tool for understanding where and when this compound is present within a biological sample.

"-Omics" Approaches and Computational Analysis

The study of complex biological systems and the role of specific compounds like this compound increasingly relies on integrated "-omics" approaches. These methodologies provide a comprehensive view of the molecular landscape, including metabolites, proteins, and gene expression, offering a systems-level understanding.

Untargeted Metabolomics for Comprehensive Soil and Plant Metabolic Profiling

Untargeted metabolomics is a powerful approach used to capture a broad spectrum of metabolites present in a biological or environmental sample researchgate.netfrontiersin.orgnih.gov. This technique has been instrumental in profiling the metabolic composition of complex matrices like soil and plants. This compound has been identified as a metabolite in soil through untargeted metabolomics studies researchgate.netx-mol.netwikipedia.orgplos.orgfrontiersin.org.

Research utilizing untargeted metabolomics has shown that this compound levels in soil can be sensitive to environmental changes, such as vegetation succession in karst areas. In one study, this compound, along with other metabolites like maltotetraose, showed significant changes in abundance across different vegetation stages, increasing from grassland to brushwood and then decreasing in secondary and primary forests researchgate.netx-mol.netfrontiersin.org. These findings suggest that this compound can serve as a potential indicator of vegetation succession in these ecosystems researchgate.netx-mol.net.

Untargeted metabolomics provides insights into the dynamic nature of soil metabolites and their potential roles in ecosystem function. The detection and relative quantification of this compound within these complex metabolic profiles highlight its presence and variability in different environmental contexts.

Proteomics Analysis in Context of Fructan Metabolism

Proteomics, the large-scale study of proteins, plays a crucial role in understanding the enzymatic machinery underlying metabolic pathways. Since this compound is a fructan dntb.gov.uapageplace.de, proteomics analysis in the context of fructan metabolism is highly relevant. Fructan metabolism involves a suite of enzymes, primarily fructosyltransferases and fructan exohydrolases, responsible for the synthesis and degradation of fructans nih.govpageplace.defrontiersin.org.

While direct proteomics studies specifically centered on "this compound proteomics" were not found, research on fructan metabolism utilizes proteomics to identify and quantify the enzymes involved in the biosynthesis and breakdown of various fructans, including the precursors and related structures of this compound bmbreports.org. For example, studies have investigated the activity and gene expression of enzymes like sucrose:sucrose 1-fructosyltransferase (1-SST), sucrose:fructan 6-fructosyltransferase (6-SFT), and fructan:fructan 1-fructosyltransferase (1-FFT), which are involved in the formation of fructans like 1-kestose and 6-kestose, from which branched fructans like this compound can be synthesized nih.govpageplace.defrontiersin.org. Proteomic analysis can help in understanding the regulation and activity of these enzymes under different conditions, providing insights into the control of this compound levels in biological systems.

Integrated Multi-omics Data Analysis for Systems-Level Understanding

Integrated multi-omics analysis combines data from multiple omics layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic and systems-level understanding of biological processes. By integrating data sets, researchers can explore the complex interactions between genes, proteins, and metabolites.

In the context of this compound research and fructan metabolism, integrating untargeted metabolomics data (showing this compound levels and other metabolites) with proteomics data (identifying and quantifying fructan metabolic enzymes) and potentially transcriptomics data (revealing gene expression levels of these enzymes) can offer a comprehensive picture. This integrated approach can help to correlate changes in this compound concentration with the abundance of specific enzymes involved in its synthesis or degradation, and further link these to underlying genetic or environmental factors. While specific integrated multi-omics studies solely focused on this compound were not detailed in the search results, the application of multi-omics in understanding complex biological systems suggests its potential for future research to fully elucidate the regulatory networks and biological roles of this compound within the broader context of fructan metabolism and the systems it influences.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 25202989 |

| Sucrose | 5796 |

| Fructose (B13574) | 5984 |

| Glucose | 5793 |

| 1-Kestose | 439377 |

| 6-Kestose | 15041863 |

| Maltotetraose | 132468 |

| 1,1-Nystose | 162124 |

| Stachyose | 154588 |

| Maltopentaose | 123805 |

Data Tables

Based on the search results regarding untargeted metabolomics of soil, a conceptual data representation of this compound levels across different vegetation succession stages can be illustrated. Please note that precise quantitative data was not consistently available across all sources, so this table is illustrative of the type of data that untargeted metabolomics can generate in this context.

| Vegetation Stage | Relative this compound Abundance (Conceptual) |

| Grassland | Low |

| Brushwood | High |

| Secondary Forest | Medium |

| Primary Forest | Low |

Conceptual data based on findings that this compound levels changed significantly across vegetation succession stages researchgate.netx-mol.netfrontiersin.org.

Bifurcose in Plant Stress Physiology Research

Accumulation and Degradation of Bifurcose under Abiotic Stress Conditions (e.g., Drought, Chilling)

The accumulation and degradation of this compound, as a component of fructans and WSCs, are influenced by abiotic stress conditions such as drought and chilling. Under drought stress, stem WSCs, predominantly fructans, play a crucial role as a carbon source for grain filling, especially when photosynthesis is reduced. sawbar.infrontiersin.orgfrontiersin.org Studies in wheat have shown that the accumulation and degradation patterns of root fructan levels are similar to those in the stem under drought conditions. frontiersin.orgresearcher.life

Research on different wheat genotypes under drought stress has revealed variations in the dynamics of this compound. In the stems of the Kauz genotype, concentrations of 6-kestose (B12071499) and this compound dropped significantly after 14 days after anthesis (DAA) under well-watered conditions, leading to higher fructose (B13574) levels. mdpi.comnih.gov This suggests a faster remobilization of 2,6-linkage fructans in Kauz. mdpi.com In the flag leaves, diurnal patterns were observed for total WSC and sucrose (B13894), but not for 6-kestose and this compound. mdpi.comnih.gov However, in stems, diurnal patterns for total WSC and fructan were noted at anthesis in Kauz. nih.gov Under drought, fructan degradation in stems can start earlier depending on the genotype and developmental stage. frontiersin.org For example, in the drought-treated DH 307 wheat line, a sharp decrease in fructans in the lower parts of the stem between 20 and 28 DAA was observed, suggesting the importance of this pool for grain filling. frontiersin.orgnih.gov

While the role of fructans in cold tolerance is recognized, specific details on this compound accumulation and degradation under chilling stress are less extensively detailed in the provided information. However, fructans in general are known to contribute to cold tolerance. researchgate.netidexlab.com Cold stress can induce FEHs to degrade higher DP fructans into lower DP fructans and fructose. oup.com

Contributions of this compound to Water Soluble Carbohydrate (WSC) Dynamics and Remobilization in Stress Responses

In wheat stems, WSC content can be substantial, reaching up to 60% of the dry weight, and this accumulation is spatio-temporal. sawbar.in Under water stress, the contribution of stem WSCs to grain filling can increase significantly, from around 20% under irrigated conditions to up to 70% under drought stress. researchgate.netsawbar.in this compound, as a component of these stem fructans, is part of this remobilizable carbon pool. Studies have shown that during WSC remobilization, the concentrations of specific fructans like this compound can decrease. mdpi.comnih.gov

The dynamics of WSC components, including this compound, vary between genotypes and plant organs. In wheat roots, the levels of WSC and fructan were found to be about one third of those in stems, with root this compound levels being almost half of stem levels. frontiersin.orgresearcher.life The accumulation and degradation patterns of root fructans mirrored those in the stem, particularly under drought. frontiersin.orgresearcher.life This indicates that root WSCs can also act as a redistributed carbon source for grain filling under terminal drought. frontiersin.orgresearcher.life

The remobilization efficiency of stem WSCs is considered a drought adaptive trait and can contribute to higher water use efficiency. frontiersin.org Different genotypes exhibit variation in the pattern of fructan accumulation and the expression of genes regulating fructan metabolism, influencing WSC dynamics and remobilization under stress. researchgate.net

Proposed Mechanistic Roles of this compound in Plant Stress Tolerance (e.g., Osmotic Regulation, Carbon Balancing)

Fructans, including this compound, are proposed to play several mechanistic roles in plant stress tolerance, notably in osmotic regulation and carbon balancing.

Osmotic Regulation: Fructans are recognized as osmolytes, contributing to the maintenance of osmotic potential in plant cells under stress conditions like drought and salinity. researchgate.netnih.govfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov By accumulating in the vacuole, fructans can help regulate the osmotic state and turgor pressure, preventing dehydration and protecting cellular structures. researchgate.netmdpi.comfrontiersin.orgnih.govnih.gov This osmotic adjustment is a crucial strategy for plants to survive under low water potential. frontiersin.orgnih.gov

Beyond osmotic regulation and carbon balancing, fructans are also implicated in other protective mechanisms, such as the stabilization of membranes and proteins, and potentially acting as signaling molecules. researchgate.netsawbar.infrontiersin.orgresearchgate.net The degradation of fructans by FEHs can generate lower DP sugars, sucrose, and hexoses, which can also have roles in stress tolerance and signaling. oup.com

Enzymatic and Bioengineering Approaches for Bifurcose Production and Modification

Enzymatic Synthesis of Bifurcose and Related Oligosaccharides In Vitro

The enzymatic synthesis of fructooligosaccharides (FOS), including branched structures like this compound, is primarily catalyzed by fructosyltransferases (FTFs) nih.govfrontiersin.org. These enzymes facilitate the transfer of fructosyl units from a donor molecule, typically sucrose (B13894), to an acceptor molecule, which can be another sucrose molecule or a growing fructan chain flybase.orgnih.gov.

Specific enzymes, such as sucrose:fructan 6-fructosyltransferase (6-SFT), have been identified as key players in this compound synthesis. For instance, 6-SFT from barley (Hordeum vulgare) and wheat is known to synthesize this compound (1,6-kestotetraose) using sucrose and 1-kestose (B104855) as substrates frontiersin.orgnih.govnih.gov. In the presence of both substrates, barley 6-SFT directs a significant portion of its activity (80%) towards fructan synthesis, including this compound formation, with only 20% contributing to sucrose hydrolysis nih.gov. However, if only sucrose is available, the enzyme primarily acts as a hydrolase nih.gov.

Levansucrases (LS, EC 2.4.1.10), a type of fructosyltransferase, are also involved in the synthesis of fructans with β-(2→6) linkages, which are characteristic of the levan (B1592505) type and present in this compound conicet.gov.arfrontiersin.org. While levansucrases predominantly produce 6-kestose (B12071499) and other β-(2→6)-linked FOS, some can also synthesize 1-kestose and neokestose (B12072389) frontiersin.org.

Utilization of Fructosyltransferases from Microbial Sources (e.g., Lactobacillus gasseri, Leuconostoc mesenteroides)

Microbial sources are significant producers of fructosyltransferases utilized for oligosaccharide synthesis.

Lactobacillus gasseri : Strains of Lactobacillus gasseri are known to produce fructosyltransferase enzymes nih.govwikipedia.orgfishersci.se. Specifically, L. gasseri DSM 20604 synthesizes an inulosucrase (inuGB IS) capable of producing inulin (B196767) poly- and oligosaccharides, which are characterized by β-(2→1) linkages nih.gov. This strain also produces levansucrase, contributing to the synthesis of levan, a polymer with β-(2→6) linkages wikipedia.org. While these enzymes primarily produce inulin- and levan-type fructans, the production of branched fructans, to which this compound belongs, has been associated with L. gasseri strains nih.gov. Studies have investigated the synthesis of fructans by different L. gasseri strains wikipedia.org.

Leuconostoc mesenteroides : Leuconostoc mesenteroides strains are well-established producers of glycosyltransferases (GTFs), including fructansucrases like levansucrase wikipedia.orgscilit.com. Levansucrase from L. mesenteroides is known for its ability to synthesize fructans with β-(2→6) linkages frontiersin.org. Research has focused on identifying and characterizing levansucrase from L. mesenteroides strains wikipedia.org. The expression of GTFs in L. mesenteroides can be influenced by the carbon source available in the culture medium scilit.com.

These microbial enzymes offer potential for the enzymatic synthesis of this compound or its structural components due to their fructosyltransferase activity and ability to form relevant glycosidic linkages.

Heterologous Expression and Characterization of this compound-Synthesizing Enzymes

Heterologous expression is a crucial strategy for obtaining sufficient quantities of fructosyltransferases for research and potential industrial applications. This involves cloning the gene encoding the enzyme into a suitable expression vector and introducing it into a host organism for protein production fishersci.cawikipedia.orgbmrb.io.

Studies have successfully demonstrated the heterologous expression of fructosyltransferases involved in fructan synthesis. For example, a full-length cDNA clone encoding 6-SFT from perennial ryegrass (Lolium perenne) was isolated and characterized after heterologous expression in Pichia pastoris nih.gov. This recombinant Lp6-SFT protein was used in in vitro studies to examine its enzymatic properties, confirming its ability to produce 1- and 6-kestotetraose (this compound) from 1-kestotriose and sucrose nih.gov.

Heterologous expression systems, such as Escherichia coli and Pichia pastoris, are commonly used for producing recombinant enzymes due to their ease of cultivation, high expression levels, and relatively low costs fishersci.cawikipedia.org. Characterization of the heterologously expressed enzymes is essential to understand their catalytic activity, substrate specificity, and optimal reaction conditions for oligosaccharide synthesis nih.govnih.gov.

Strategies for Modifying this compound Structure and Yield through Enzyme Engineering and Directed Evolution

Enzyme engineering and directed evolution are powerful approaches to modify the properties of fructosyltransferases to improve this compound yield, alter its structure, or enhance enzyme efficiency and stability pdbj.orgthegoodscentscompany.comdsmz.de.

Enzyme engineering involves making specific changes to the enzyme's amino acid sequence based on rational design principles, often informed by structural and mechanistic understanding of the enzyme flybase.org. For instance, mutations in conserved motifs of fructosyltransferases can significantly impact their transferase activity and product specificity flybase.org. Studies on Saccharomyces cerevisiae invertase, which exhibits fructosyltransferase activity, have shown that specific amino acid replacements can increase the synthesis of particular FOS isomers, such as 6-kestose flybase.org.

Directed evolution mimics the natural evolution process in a laboratory setting by introducing random mutations in the enzyme gene and selecting or screening for variants with desired characteristics pdbj.orgthegoodscentscompany.comdsmz.de. This iterative process of diversification and selection can lead to enzymes with improved catalytic efficiency, altered substrate or product specificity, and enhanced stability under various reaction conditions pdbj.orgthegoodscentscompany.com. While direct examples of directed evolution specifically targeting this compound synthesis are not extensively detailed in the provided results, the general principles and successful applications of directed evolution in tailoring enzyme properties for oligosaccharide production suggest its potential for optimizing this compound synthesis flybase.orgpdbj.org.

Strategies may involve modifying the enzyme's active site or substrate binding regions to favor the formation of the specific β-(2→6) linkages and the branched structure characteristic of this compound, while minimizing unwanted side reactions like hydrolysis or the formation of other FOS isomers flybase.orgnih.gov. By engineering or evolving fructosyltransferases, it is possible to fine-tune their activity to increase the yield of this compound and potentially create novel enzymes capable of synthesizing modified this compound structures with tailored properties.

Interactions of Bifurcose with Biological Systems: Mechanistic Research

Bifurcose as a Substrate for Microbial Metabolism

The human gut microbiota, a dense and complex community of microorganisms residing in the colon, plays a key role in the breakdown of complex carbohydrates that are not digestible by the host. mdpi.comwikipedia.org These microbes utilize a variety of enzymes to ferment such substrates, producing metabolites like short-chain fatty acids (SCFAs) that can benefit host health. mdpi.com this compound, as a non-digestible oligosaccharide, is a potential substrate for these microbial communities.

Utilization of this compound and this compound-Series Fructans by Human Intestinal Microbiota (e.g., Bacteroides and Bifidobacterium Species)

Bifidobacterium and Bacteroides species are among the dominant bacterial groups in the human gut, particularly known for their ability to ferment complex carbohydrates. wikipedia.orgnih.govnih.gov Bifidobacteria, in particular, are recognized for their capacity to degrade human milk oligosaccharides (HMOs) and other prebiotics, including fructans. mdpi.comnih.gov While direct studies specifically detailing the utilization of this compound by individual Bacteroides or Bifidobacterium species are not extensively highlighted in the search results, research indicates that these genera are significant consumers of various fructans and oligosaccharides. mdpi.comnih.govnih.gov

Studies on the human gut microbiota composition show that Bacteroides is a highly abundant genus, present in almost all healthy fecal samples, with Bacteroides fragilis being consistently present. plos.org Bifidobacterium is also a common inhabitant of the healthy human gut, with species like B. adolescentis, B. bifidum, B. breve, and B. longum frequently found. nih.gov The ability of these bacteria to utilize a range of complex carbohydrates suggests a potential for them to metabolize this compound and related fructans. Research using gnotobiotic mouse models has demonstrated that different Bacteroides species selectively ferment fructans with specific glycosidic linkages, influencing host dietary preferences. nih.gov This highlights the specificity of carbohydrate utilization within the gut microbiota.

This compound itself is described as a sugar that microbes can use as a carbon source to generate energy for their metabolism. frontiersin.org It is also mentioned as the smallest graminan type of fructan in plants, which can be elongated by specific enzymes. scribd.com This suggests its potential as a substrate for fructan-degrading bacteria.

Enzymatic Degradation of this compound by Microbial Glycoside Hydrolases (e.g., β-fructofuranosidases)

The enzymatic breakdown of complex carbohydrates like this compound is primarily carried out by microbial glycoside hydrolases (GHs). oup.com Beta-fructofuranosidases (also known as invertases) are a class of enzymes widely distributed among microorganisms that hydrolyze the β-fructofuranosidic linkage in various substrates, including sucrose (B13894) and fructans. researchgate.netnih.gov

Microbial enzymes with transfructosylating activity are involved in the production of fructooligosaccharides from sucrose, and this compound is mentioned in this context as a product. researchgate.netbac-lac.gc.ca This implies that enzymes capable of forming this compound are present in some microbes, and conversely, enzymes that can break these linkages are likely involved in its degradation.

Studies on Bifidobacterium infantis have shown the purification and characterization of a beta-fructofuranosidase that catalyzes the hydrolysis of various fructooligosaccharides, including 1-kestose (B104855) and nystose (B80899), which are related to this compound. nih.gov This enzyme from B. infantis demonstrated different relative velocities for the hydrolysis of these substrates, indicating substrate specificity. nih.gov The ability of this enzyme to hydrolyze fructooligosaccharides suggests that similar β-fructofuranosidases in Bifidobacterium and other gut bacteria could be responsible for the degradation of this compound.

Glycoside hydrolases belonging to families GH32 and GH68 are known to be involved in fructan metabolism in bacteria. oup.com These enzymes can act as either hydrolases or fructosyltransferases, depending on the acceptor molecule. oup.com The structural and functional characterization of these enzymes provides insight into how microbial communities break down complex fructans. oup.com

Data on the substrate specificity of a β-fructofuranosidase from Bifidobacterium infantis highlights the enzymatic capacity within gut bacteria to hydrolyze fructan structures:

| Substrate | Relative Velocity (%) |

| Sucrose | 100 |

| 1-Kestose | 297 |

| Nystose | 365 |

| Inulin (B196767) | 140 |

| Raffinose | 3.8 |

| Maltose (B56501) | 0 |

| Cellobiose | 0 |

This table, derived from research on B. infantis, illustrates the enzyme's preference for fructooligosaccharides like 1-kestose and nystose over sucrose, and its inability to hydrolyze glucose-based disaccharides like maltose and cellobiose. nih.gov While this compound was not explicitly listed as a substrate in this specific study, its structural similarity to these fructans suggests it could also be a target for such enzymes.

Molecular Recognition and Binding Studies of this compound in Biological Contexts

Molecular recognition is a fundamental process in biological systems, involving the specific interaction and binding of molecules through non-covalent forces. numberanalytics.comfrontiersin.org This process is crucial for a wide range of biological functions, including enzyme-substrate interactions, cell signaling, and immune responses. numberanalytics.comfrontiersin.org In the context of carbohydrates like this compound, molecular recognition is relevant to how microbial enzymes bind and act upon the molecule, as well as potential interactions with host receptors or other biological entities.

While specific detailed research findings on the molecular recognition and binding studies solely of this compound in biological contexts are not prominently featured in the provided search results, the general principles of molecular recognition in carbohydrate-enzyme interactions are well-established. Glycoside hydrolases, such as the β-fructofuranosidases discussed earlier, recognize and bind to their specific carbohydrate substrates through precise interactions within their active sites. oup.comresearchgate.net These interactions involve the shape and chemical properties of both the enzyme's binding pocket and the carbohydrate molecule. numberanalytics.com

Structural studies of glycoside hydrolases, including those from families GH32 and GH68, provide insights into the molecular basis of substrate recognition. oup.comresearchgate.net These studies often involve analyzing the three-dimensional structure of the enzyme, sometimes in complex with a substrate or inhibitor, to identify key residues involved in binding and catalysis. oup.comresearchgate.net The elucidation of these structures helps unravel the structure-function relationships of these enzymes and how they achieve substrate specificity. oup.com

Molecular recognition is also relevant in the broader context of how carbohydrates interact with host systems, potentially influencing immune responses or cell-cell communication, although specific studies on this compound in this regard were not found. frontiersin.org The field of biomimetic molecular recognition aims to create artificial systems that mimic the recognition capabilities of biological molecules like enzymes and antibodies, highlighting the importance of understanding these natural processes.

The limited direct information on this compound-specific binding studies in the search results suggests this may be an area requiring further dedicated research to fully understand the precise molecular interactions governing its recognition by microbial enzymes and other biological components.

Future Directions and Emerging Research Avenues in Bifurcose Chemical Biology

Advanced Structural Biology of Bifurcose-Related Enzymes (e.g., X-ray Crystallography of Fructosyltransferases and Exohydrolases)

Future research will likely focus on obtaining high-resolution structural information for the enzymes involved in this compound metabolism, particularly the fructosyltransferases (FTs) and fructan exohydrolases (FEHs) responsible for its synthesis and degradation. Techniques such as X-ray crystallography are crucial for understanding the three-dimensional structures of these enzymes. mpg.de This can provide detailed insights into their active sites, substrate binding mechanisms, and catalytic residues. nih.gov

Specific enzymes of interest include sucrose (B13894):fructan 6-fructosyltransferase (6-SFT), which synthesizes this compound, and the various fructan exohydrolases (like 6&1-FEH) that can break down branched fructans. oup.comnih.govfrontiersin.org Understanding the structural basis for the substrate specificity and linkage specificity of these enzymes, especially those handling the mixed β-2,1 and β-2,6 linkages found in this compound, is a key area for future investigation. oup.comfrontiersin.org Such structural data can inform protein engineering efforts to modify enzyme activity or specificity for biotechnological applications, such as the production of specific fructan structures. nih.gov Comparing the structures of plant FTs and FEHs (belonging to the GH32 family) with bacterial fructan enzymes (GH68 family) could also reveal evolutionary relationships and functional differences. oup.com

Comprehensive Elucidation of this compound-Specific Signaling Pathways in Plants

The role of fructans, including this compound, extends beyond simple carbon storage; they are also implicated as signaling molecules in plants, particularly in response to stress. oup.comfrontiersin.org Future research needs to comprehensively elucidate the specific signaling pathways in which this compound might be involved. This includes identifying the receptors or sensors that perceive this compound or its metabolic products. frontiersin.orgepa.gov

Investigating how this compound levels influence gene expression, particularly of genes involved in carbohydrate metabolism, stress responses, and development, is another crucial area. frontiersin.orgfrontiersin.org Studies have shown that sucrose-specific signaling pathways can influence fructan accumulation, and it is plausible that specific fructans like this compound also play a role in fine-tuning these responses or initiating distinct signaling cascades. frontiersin.orgepa.gov Research could involve using genetic approaches, such as studying mutants with altered this compound metabolism, and applying techniques from chemical biology to probe this compound interactions with cellular components. mpg.demdpi.com The potential cross-talk between this compound signaling and hormonal pathways, such as those involving abscisic acid (ABA), warrants further investigation. frontiersin.orgepa.gov

Integrated Systems Biology Approaches to Model Fructan Metabolic Networks

Understanding the complex interplay of enzymes, substrates, and products within the entire fructan metabolic network requires integrated systems biology approaches. numberanalytics.com Future research should aim to develop and refine computational models that can simulate fructan biosynthesis and degradation, incorporating the specific pathways involving this compound. numberanalytics.complos.org

Discovery and Characterization of Novel Enzymes Involved in this compound Metabolism

While key enzymes in fructan metabolism are known, there is still potential for the discovery and characterization of novel enzymes that specifically act on this compound or related branched fructans. mdpi.com This could include previously uncharacterized fructosyltransferases capable of creating specific branches or exohydrolases with unique specificities for this compound linkages. oup.comnih.gov

Research could involve screening plant or microbial genomes for genes encoding proteins with sequence similarity to known fructan-metabolizing enzymes but with potentially different activities. mdpi.com Functional characterization of these novel enzymes using biochemical and molecular techniques is essential. mdpi.com This could lead to the identification of enzymes with novel catalytic mechanisms or substrate preferences, expanding the understanding of fructan diversity and metabolism. The search for such enzymes could also extend to microorganisms that interact with this compound-accumulating plants, as they may have evolved specific enzymes to utilize these carbohydrates. oup.com

Role of this compound in Inter-Organismal Chemical Ecology and Interactions

This compound, as a plant-produced carbohydrate, may play a role in the chemical interactions between plants and other organisms, including microbes, insects, and fungi. wur.nlbyjus.comthefrostlab.com Future research should explore the role of this compound in inter-organismal chemical ecology.

This could involve investigating whether this compound acts as a signaling molecule or attractant for beneficial microbes in the rhizosphere, or conversely, as a defense compound against pathogens or herbivores. thefrostlab.com Studying how the presence and concentration of this compound in plant tissues influence interactions with symbiotic organisms or pests could reveal novel ecological functions. thefrostlab.com Techniques from chemical ecology, such as analyzing plant exudates or tissue extracts for this compound content and studying the behavioral or physiological responses of interacting organisms, can be employed. wur.nlmdpi.com Understanding these interactions could have implications for agricultural practices and the development of strategies to enhance plant defense or promote beneficial associations.

Q & A

Q. Q: How should I design experiments to investigate the biochemical properties of Bifurcose?

Methodological Answer :

- Hypothesis-Driven Design : Begin by formulating a hypothesis grounded in existing literature (e.g., "this compound exhibits specific glycosidic bonding patterns that influence its solubility"). Use the PICOT framework (Population: molecular structure; Intervention: analytical techniques like NMR or HPLC; Comparison: known carbohydrates; Outcome: structural confirmation; Time: experimental duration) to structure your research question .

- Controlled Variables : Ensure reproducibility by documenting environmental conditions (pH, temperature) and reagent purity. Use triplicate measurements to account for instrumental variability .

- Data Collection : Employ orthogonal validation methods (e.g., combining mass spectrometry with enzymatic assays) to confirm results .

Advanced Research Question

Q. Q: How can I resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer :

- Meta-Analysis : Conduct a systematic literature review using databases like PubMed or SciFinder. Tabulate discrepancies in experimental conditions (e.g., Table 1).

| Study | Concentration Used | Assay Type | Reported Activity | Confounding Factors |

|---|---|---|---|---|

| Study A | 10 µM | In vitro | High inhibition | Lack of cytotoxicity controls |

| Study B | 100 µM | In vivo | Low activity | Metabolic interference |

- Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., dosage, cell line) contributing to divergent outcomes .

- Replication Studies : Repeat key experiments under standardized protocols to isolate causative factors .

Basic Research Question

Q: What frameworks are suitable for formulating this compound-related research questions in structural biology?

Methodological Answer :

- PICOT/PICOC Framework : Define Population (e.g., this compound isomers), Intervention (e.g., crystallography), Comparison (e.g., trehalose), Outcomes (e.g., thermal stability), and Context (e.g., extremophile organisms) .

- Gap Analysis : Use tools like VOSviewer to map existing research clusters and identify understudied areas (e.g., this compound’s role in microbial stress response) .

Advanced Research Question

Q. Q: How can I optimize this compound synthesis pathways using computational and experimental approaches?

Methodological Answer :

- DOE (Design of Experiments) : Apply response surface methodology to test variables (e.g., catalyst concentration, reaction time). Use software like Minitab for optimization .

- In Silico Modeling : Simulate enzymatic pathways (e.g., glycosyltransferase kinetics) using tools like GROMACS or AutoDock .

- Validation : Cross-validate computational predictions with wet-lab assays (e.g., HPLC yield quantification) .

Basic Research Question

Q. Q: What are the best practices for validating this compound purity and structural identity?

Methodological Answer :

- Analytical Triangulation : Combine:

- Chromatography : HPLC for purity assessment (>95% threshold).

- Spectroscopy : 2D-NMR (e.g., HSQC for glycosidic linkage confirmation).

- Calorimetry : DSC to verify thermal properties .

- Reference Standards : Compare against commercially available carbohydrates (e.g., maltose, sucrose) with documented spectra .

Advanced Research Question

Q. Q: How can multi-omics approaches elucidate this compound’s role in metabolic networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.